Diethyl 2-(6-Methoxy-3-pyridyl)malonate: A Comprehensive Technical Guide
Diethyl 2-(6-Methoxy-3-pyridyl)malonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical properties, synthesis, and potential applications of Diethyl 2-(6-Methoxy-3-pyridyl)malonate. As a substituted diethyl malonate, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining the reactive malonate core with a methoxypyridine moiety, offers a rich landscape for chemical modification and the synthesis of novel molecular architectures. This document serves as a foundational resource for researchers, offering insights into its characteristics and potential as a key intermediate in the development of new therapeutic agents and functional materials.
Introduction: The Significance of Substituted Malonates in Drug Discovery
Diethyl malonate and its derivatives are cornerstone reagents in organic synthesis, renowned for the reactivity of the central methylene group. The acidity of the α-protons allows for facile deprotonation and subsequent alkylation, acylation, and condensation reactions, making it a staple in the construction of complex molecular frameworks.[1][2] The introduction of a heterocyclic system, such as the 6-methoxypyridine ring in the title compound, imparts specific physicochemical properties and potential biological activity. The pyridine ring is a common motif in pharmaceuticals, known for its ability to participate in hydrogen bonding and its metabolic stability. The methoxy group further modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. This guide will delve into the specific attributes of Diethyl 2-(6-Methoxy-3-pyridyl)malonate, providing a comprehensive overview for its application in research and development.
Chemical and Physical Properties
Precise experimental data for Diethyl 2-(6-Methoxy-3-pyridyl)malonate is not extensively reported in publicly available literature. However, based on its structure and data from chemical suppliers and databases, we can compile the following key identifiers and computed properties.[3]
| Property | Value | Source |
| CAS Number | 902130-84-1 | [3] |
| Molecular Formula | C₁₃H₁₇NO₅ | |
| Molecular Weight | 267.28 g/mol | |
| IUPAC Name | diethyl 2-(6-methoxypyridin-3-yl)propanedioate | |
| XLogP3 (Computed) | 1.8 | |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chloroform. Slightly soluble in water.[2] | Inferred from diethyl malonate |
Synthesis of Diethyl 2-(6-Methoxy-3-pyridyl)malonate
A likely precursor for this synthesis would be 3-bromo-6-methoxypyridine or 3-chloro-6-methoxypyridine. The reaction would proceed via the formation of the diethyl malonate carbanion using a suitable base, followed by its reaction with the halopyridine.
Caption: Proposed synthesis workflow for Diethyl 2-(6-Methoxy-3-pyridyl)malonate.
Exemplary Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of a structurally similar compound and should be considered a starting point for optimization.
Materials:
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Diethyl malonate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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3-Bromo-6-methoxypyridine
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 equivalent) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of diethyl malonate.
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Add a solution of 3-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Diethyl 2-(6-Methoxy-3-pyridyl)malonate.
Predicted Spectral Properties
While experimental spectra are not available, the expected features can be predicted based on the structure of the molecule.
¹H NMR Spectroscopy
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Ethyl group protons: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the two ethyl ester groups.
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Malonate methine proton: A singlet for the proton on the central carbon of the malonate moiety.
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Pyridine ring protons: Distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the positions of the methoxy and malonate substituents.
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Methoxy group protons: A singlet corresponding to the three protons of the methoxy group.
¹³C NMR Spectroscopy
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Ester carbonyl carbons: Two signals in the downfield region characteristic of ester carbonyls.
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Ethyl group carbons: Signals for the methyl and methylene carbons of the ethyl groups.
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Malonate methine carbon: A signal for the central carbon of the malonate.
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Pyridine ring carbons: Five distinct signals for the carbons of the pyridine ring, with their chemical shifts influenced by the substituents.
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Methoxy group carbon: A signal for the carbon of the methoxy group.
Infrared (IR) Spectroscopy
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C=O stretching: A strong absorption band characteristic of the ester carbonyl groups.
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C-O stretching: Bands corresponding to the C-O bonds of the ester and methoxy groups.
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C-H stretching: Signals for the aliphatic and aromatic C-H bonds.
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C=N and C=C stretching: Aromatic ring vibrations.
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 267. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially cleavage of the bond between the pyridine ring and the malonate moiety.
Reactivity and Synthetic Utility
The chemical reactivity of Diethyl 2-(6-Methoxy-3-pyridyl)malonate is primarily dictated by the active methylene group and the ester functionalities, with the pyridine ring also offering sites for further modification.
Caption: Key reaction pathways for Diethyl 2-(6-Methoxy-3-pyridyl)malonate.
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Alkylation: The acidic proton of the malonate can be removed by a base to form a nucleophilic carbanion, which can then be alkylated with various electrophiles. This is a powerful method for introducing additional carbon chains.
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Decarboxylation: Following hydrolysis of the ester groups to the corresponding dicarboxylic acid, heating can induce decarboxylation to yield a substituted acetic acid derivative. This is a classic malonic ester synthesis route.
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Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones to form new carbon-carbon double bonds, a key step in the synthesis of various cyclic and acyclic compounds.
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Hydrolysis and Amidation: The ester groups can be hydrolyzed to carboxylic acids or converted to amides, providing further opportunities for functional group manipulation and the introduction of diverse substituents.
Applications in Drug Discovery and Development
While specific applications for Diethyl 2-(6-Methoxy-3-pyridyl)malonate are not extensively documented, its structural motifs suggest significant potential in medicinal chemistry. Diethyl malonate itself is a precursor to a wide range of pharmaceuticals, including barbiturates, anti-inflammatory agents, and anticonvulsants.[1] The presence of the 6-methoxypyridine unit is of particular interest, as this scaffold is found in numerous biologically active compounds.
Potential therapeutic areas where this compound could serve as a key intermediate include:
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Oncology: Pyridine-containing compounds are prevalent in kinase inhibitors and other anticancer agents.
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Neuroscience: The pyridine ring is a common feature in drugs targeting the central nervous system.
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Infectious Diseases: Many antibacterial and antiviral agents incorporate substituted pyridine rings.
The versatility of the malonate group allows for the systematic modification of the side chain attached to the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Conclusion
Diethyl 2-(6-Methoxy-3-pyridyl)malonate is a promising, yet underexplored, chemical entity with significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a reactive malonate core and a biologically relevant methoxypyridine moiety makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While a comprehensive set of experimental data is currently lacking in the public domain, this technical guide has provided a thorough overview of its known properties, a plausible synthetic strategy, and its predicted reactivity and utility. Further research into the experimental characterization and synthetic applications of this compound is warranted and is expected to unlock its full potential in the development of new pharmaceuticals and functional materials.
References
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PubChem. Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate. National Center for Biotechnology Information. [Link]
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PubChem. Diethyl 2-(6-Methoxy-3-pyridyl)malonate. National Center for Biotechnology Information. [Link]
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Wikipedia. Diethyl malonate. [Link]
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NextSDS. Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate — Chemical Substance Information. [Link]
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NextSDS. Diethyl 2-(6-Methoxy-3-pyridyl)Malonate — Chemical Substance Information. [Link]
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Organic Syntheses. Diethyl Ethylidenemalonate. [Link]
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YouTube. Synthesis of Diethyl malonate (Malonic ester). [Link]
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Howei. CAS 902130-84-1 | Diethyl 2-(6-methoxypyridin-3-yl)malonate,≥95%. [Link]
